

Carboxy-PTIO: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
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An In-depth Examination of a Potent Nitric Oxide Scavenger in Biological Systems

Introduction

2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide, commonly known as **Carboxy-PTIO**, is a pivotal tool in the field of nitric oxide (NO) research.[1] As a stable and water-soluble organic radical, **Carboxy-PTIO** functions as a potent and specific scavenger of NO, a transient and highly reactive gaseous signaling molecule involved in a vast array of physiological and pathological processes.[1][2] These processes include vasodilation, neurotransmission, and the immune response.[1] The ability of **Carboxy-PTIO** to stoichiometrically react with and effectively remove NO from a biological environment makes it an invaluable asset for elucidating the intricate roles of NO signaling.[1][3] This technical guide provides a comprehensive overview of **Carboxy-PTIO**, including its mechanism of action, quantitative parameters, detailed experimental protocols, and its application in dissecting NO-mediated signaling pathways.

Core Mechanism of Nitric Oxide Scavenging

Carboxy-PTIO is a nitronyl nitroxide, a type of stable organic radical, that engages in a direct and rapid 1:1 stoichiometric reaction with nitric oxide.[1][3] This reaction results in the formation of nitrogen dioxide (NO₂) and the corresponding imino nitroxide, 2-(4-carboxyphenyl)-4,4,5,5-



tetramethylimidazoline-1-oxyl (Carboxy-PTI).[1] This transformation can be effectively monitored using Electron Paramagnetic Resonance (EPR) spectroscopy, as the EPR spectra of **Carboxy-PTIO** and Carboxy-PTI are significantly different.[1][4]

It is important for researchers to consider that while **Carboxy-PTIO** exhibits high specificity for NO, it can also interact with other reactive species. For instance, it has been documented to react with peroxynitrite, which can be a confounding factor in experimental systems characterized by high levels of both NO and superoxide.[1][5]

Quantitative Data Summary

The efficacy of **Carboxy-PTIO** as a research tool is underscored by its kinetic parameters and the effective concentrations reported across various experimental models. The following tables summarize key quantitative data to facilitate experimental design and comparison.

Table 1: Chemical and Physical Properties of Carboxy-PTIO

Property	Value	Reference(s)
Chemical Name	2-(4-Carboxyphenyl)-4,4,5,5- tetramethylimidazoline-1-oxyl- 3-oxide	[1]
Synonyms	c-PTIO, Carboxy-PTIO	[1]
Molecular Formula	C14H16KN2O4 (Potassium Salt)	[6]
Molecular Weight	315.40 g/mol (Potassium Salt)	[6]
CAS Number	148819-94-7 (Potassium Salt)	[1]
Appearance	Powder	[1]
Solubility	Water (up to 100 mg/ml), DMSO (up to 50 mg/ml)	[1][6]
Storage Temperature	-20°C or 2-8°C	[1][7]
Purity	>98%	[1]

Table 2: Kinetic and Efficacy Data of Carboxy-PTIO



Parameter	Value	Condition/System	Reference(s)
Reaction Stoichiometry (Carboxy-PTIO:NO)	1:1	Aqueous solution	[1][3]
Rate Constant (reaction with NO)	~10 ³ - 10 ⁴ M ⁻¹ s ⁻¹	[8]	
IC ₅₀ for inhibition of S- nitrosation by DEA/NO	0.11 ± 0.03 mM	Glutathione (GSH)	[5]
EC ₅₀ for stimulation of peroxynitrite-mediated GSH nitrosation	0.12 ± 0.03 mM	Glutathione (GSH)	[5]
Effective Concentration (in vitro)	10 - 300 μΜ	Rat aorta, anococcygeus muscle, gastric fundus strips	[1]
Effective Concentration (cell culture)	160 μΜ	RAW264.7 macrophages	[1]
Effective Concentration (cell culture)	200 μΜ	A375-S2 human melanoma cells	[1][9]
Effective Concentration (in vivo)	0.1 mg/kg/min infusion	Anesthetized dogs (septic shock model)	[1]
Effective Concentration (in vivo)	1.7 mg/kg/min infusion	Rats (endotoxic shock model)	[10]
Effective Concentration (in vivo)	2 mg/200 μl PBS, twice daily i.p.	Mice (melanoma model)	[1]

Signaling Pathways and Experimental Workflows



Carboxy-PTIO is instrumental in dissecting signaling pathways where NO is a key second messenger. A primary example is the NO/cGMP pathway.

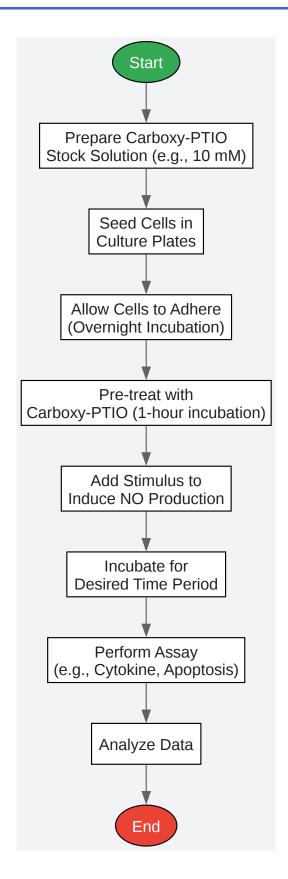
The NO/cGMP Signaling Pathway

Nitric oxide, often produced by nitric oxide synthases (NOS), diffuses to adjacent cells and activates soluble guanylate cyclase (sGC) by binding to its heme moiety.[1] This activation catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to downstream cellular responses like smooth muscle relaxation.[1] By scavenging NO, **Carboxy-PTIO** prevents sGC activation, thereby inhibiting cGMP production and subsequent signaling events.[1] This allows researchers to confirm the NO-dependency of a particular biological effect.[1][11]









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